molecular formula C15H15F3N2O B2968745 N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide CAS No. 1226438-78-3

N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide

Cat. No. B2968745
CAS RN: 1226438-78-3
M. Wt: 296.293
InChI Key: IKZXARLUSCBDEJ-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide, also known as TP-10, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders. TP-10 is a selective agonist of sigma-1 receptors, which are present in the central nervous system and have been implicated in various physiological and pathological processes.

Scientific Research Applications

Chemical Structure Analysis

The structure of benzamide derivatives, including those similar to N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide, has been a subject of extensive research due to their diverse chemical properties and potential applications. For example, the crystal structure and Hirshfeld surface analysis of a closely related N-(pyridin-2-ylmethyl)benzamide derivative reveal the orientation differences between the pyridine and benzene rings, which could influence the compound's intermolecular interactions and solubility properties (Artheswari, Maheshwaran, & Gautham, 2019).

Synthesis Techniques

The stereoselective synthesis of structurally similar compounds is crucial for developing pharmaceuticals and materials with specific desired activities. For instance, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, an intermediate in the preparation of antibiotics, showcases the importance of efficient and selective synthetic routes (Lall et al., 2012).

Biological Activity and Applications

The discovery and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) highlight the potential therapeutic applications of benzamide derivatives. MGCD0103, a small molecule histone deacetylase (HDAC) inhibitor, demonstrates selective inhibition of HDACs, which is pivotal in blocking cancer cell proliferation and inducing apoptosis, suggesting its promise as an anticancer drug (Zhou et al., 2008).

Material Science Applications

In material science, the structural features of benzamide derivatives enable their use in creating novel materials with unique properties. For example, pyridyl substituted benzamides have been studied for their aggregation-enhanced emission and multi-stimuli-responsive properties, indicating their potential in sensor technology and optoelectronics (Srivastava et al., 2017).

Antiviral Research

The synthesis and evaluation of benzamide-based 5-aminopyrazoles and their derivatives for antiavian influenza virus activity exemplify the critical role of benzamide derivatives in antiviral research. This study underscores the significance of chemical synthesis in discovering new therapeutic agents against infectious diseases (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

N-(3-pyrrol-1-ylpropyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c16-15(17,18)13-7-2-1-6-12(13)14(21)19-8-5-11-20-9-3-4-10-20/h1-4,6-7,9-10H,5,8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZXARLUSCBDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide

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